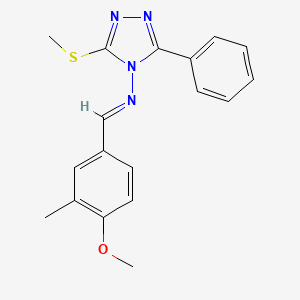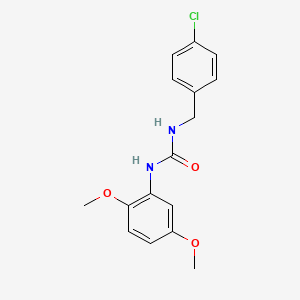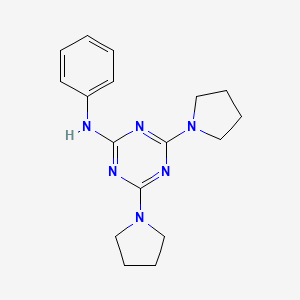
N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine, also known as PDP or PDPT, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PDP belongs to the class of triazine derivatives and is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival.
Mecanismo De Acción
N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine exerts its effects by binding to the ATP-binding site of protein kinase CK2 and inhibiting its activity. Protein kinase CK2 is involved in various cellular processes such as cell proliferation, survival, and apoptosis. The inhibition of protein kinase CK2 by this compound leads to the induction of apoptosis in cancer cells and the reduction of tumor growth. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides, which prevents the formation of toxic oligomers and fibrils.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. This compound also inhibits the phosphorylation of Akt, which is a key regulator of cell survival. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their self-assembly. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine is its specificity towards protein kinase CK2, which makes it a potent inhibitor of the enzyme. Additionally, this compound has been shown to have low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and requires multiple steps, which makes it difficult to produce large quantities of the compound.
Direcciones Futuras
There are several future directions for the research on N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease, which are characterized by the accumulation of misfolded proteins. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which suggests that it may also be effective in inhibiting the aggregation of other misfolded proteins. Additionally, the development of this compound analogs with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the combination of this compound with other drugs may lead to synergistic effects and improve its efficacy in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine involves the reaction of 4,6-dichloro-1,3,5-triazine with N-phenyl-1-pyrrolidinecarboxamide in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-phenyl-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. The inhibition of protein kinase CK2 by this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. This compound has also been found to inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, which is a major contributor to the pathogenesis of the disease. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-phenyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-2-8-14(9-3-1)18-15-19-16(22-10-4-5-11-22)21-17(20-15)23-12-6-7-13-23/h1-3,8-9H,4-7,10-13H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGFXUOXABVNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)
![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)
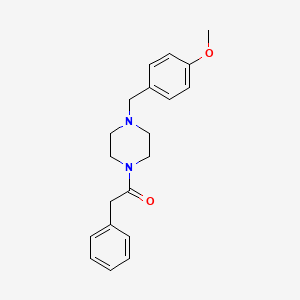
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)
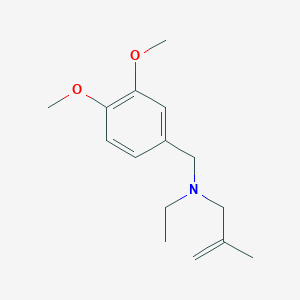


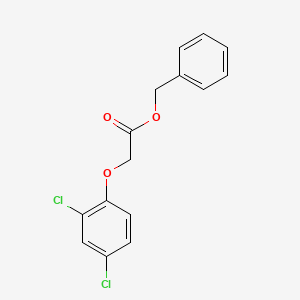
![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)
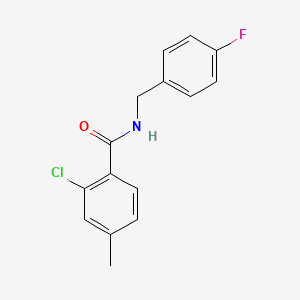
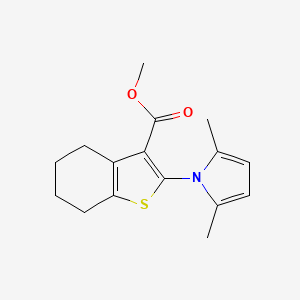
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
